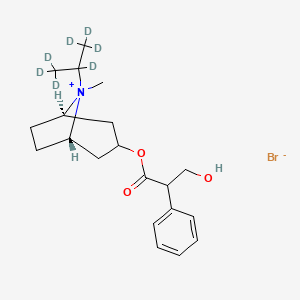
Ipratropium-d7 Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ipratropium-d7 Bromide is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound used as a bronchodilator. It is primarily employed in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium Bromide typically involves the following steps:
Starting Materials: Ethyl phenylacetate and isopropyl tropanol are used as starting materials.
Reaction Steps:
Industrial Production Methods
The industrial production of Ipratropium Bromide follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, safe, and controllable, making it suitable for industrial applications .
化学反应分析
Types of Reactions
Ipratropium Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Reduction Reactions: Used in the preparation of intermediate compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used in the acyl chlorination step.
Isopropyl Tropine Mesylate: Reacts with the acylated intermediate.
Methyl Bromide: Used in the final bromomethylation step.
Major Products Formed
The major product formed from these reactions is Ipratropium Bromide, with intermediate compounds being phenylacetate isopropyl tropeine and other related substances .
科学研究应用
Ipratropium bromide is a bronchodilator with anticholinergic properties, used to manage bronchospasms, reduce rhinorrhea, and treat respiratory conditions . It functions by competitively inhibiting acetylcholine at muscarinic receptors, which reduces secretions in the upper respiratory tract .
Scientific Research Applications
Bronchodilator: Ipratropium bromide is used as a bronchodilator for maintenance treatment of bronchospasm related to chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . Studies have shown significant improvements in pulmonary function, such as increases of 15% or more in FEV1 and FEF25-75%, within 15 minutes, peaking in 1-2 hours and lasting for 4-5 hours in most patients .
Combination Therapy: Ipratropium bromide can be administered with other bronchodilators like orciprenaline or salbutamol . Combined therapy has shown significant additional responses in FEV1, FVC, and FEF25-75% . The median duration of a 15% improvement in FEV1 was 5-7 hours with combined therapy .
Rhinorrhea Reduction: Ipratropium bromide reduces secretions in the upper respiratory tract by inhibiting acetylcholine at muscarinic receptors . A study showed that ipratropium bromide nasal spray significantly reduced rhinorrhea compared to placebo in patients with the common cold . The study involved administering ipratropium bromide (84 micrograms/nostril) or placebo as two sprays per nostril, four times a day, for 4 days . Ipratropium bromide reduced rhinorrhea by an average of 18% over placebo on days 1 and 2 (p = 0.01) . Visual analog scale scores also showed an average improvement in rhinorrhea of 22% over placebo (p = 0.001) .
Treatment for COPD and Respiratory Failure: Ipratropium bromide combined with noninvasive ventilation is effective in treating patients with both COPD and respiratory failure .
Bronchospasms: Ventilated patients with bronchospasms can benefit from nebulized ipratropium alone . Inhaled ipratropium can lead to bronchodilation and better airflow .
Data Table
Case Studies
COPD Patients: In controlled 12-week studies, patients with bronchospasm associated with COPD showed significant improvements in pulmonary function (FEV1 and FEF25-75%) with ipratropium bromide treatment . Improvements occurred within 15 minutes, peaked in 1-2 hours, and persisted for 4-5 hours in most patients, with 25-38% showing increases of at least 15% at 7-8 hours .
Common Cold Sufferers: Human subjects with common cold symptoms, mainly rhinorrhea, treated with ipratropium bromide nasal spray (84 micrograms/nostril, four times a day for 4 days) experienced an average reduction in rhinorrhea of 18% over placebo . Visual analog scale scores indicated a 22% improvement in rhinorrhea compared to placebo .
作用机制
Ipratropium Bromide acts as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system in the airways, leading to the relaxation of smooth muscles and bronchodilation . The compound is primarily used to alleviate bronchospasm in conditions like COPD and asthma .
相似化合物的比较
Similar Compounds
Tiotropium Bromide: Another anticholinergic bronchodilator used for COPD.
Albuterol Sulfate: A β2-adrenergic bronchodilator often used in combination with Ipratropium Bromide.
Montelukast: A leukotriene receptor antagonist used for asthma.
Uniqueness
Ipratropium Bromide is unique due to its specific action on muscarinic receptors, providing a different mechanism of action compared to β2-adrenergic bronchodilators like Albuterol Sulfate . Its deuterated form, Ipratropium-d7 Bromide, offers additional benefits in research applications by allowing for more precise tracking and analysis of metabolic pathways .
属性
分子式 |
C20H30BrNO3 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
[(1S,5R)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i1D3,2D3,14D; |
InChI 键 |
LHLMOSXCXGLMMN-UDNHRDGISA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
规范 SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















